1-[4-(4-Methyl-piperazine-1-sulfonyl)-phenyl]-ethanone
Description
Properties
CAS No. |
309271-25-8 |
|---|---|
Molecular Formula |
C13H18N2O3S |
Molecular Weight |
282.36 g/mol |
IUPAC Name |
1-[4-(4-methylpiperazin-1-yl)sulfonylphenyl]ethanone |
InChI |
InChI=1S/C13H18N2O3S/c1-11(16)12-3-5-13(6-4-12)19(17,18)15-9-7-14(2)8-10-15/h3-6H,7-10H2,1-2H3 |
InChI Key |
CPSMBILYGPIPPN-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C |
solubility |
>42.4 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
Preparation Methods
Direct Coupling of Preformed Sulfonamides
4-(4-Methylpiperazine-1-sulfonyl)benzoic acid derivatives (e.g., methyl esters) can undergo Friedel-Crafts acetylation. However, the deactivating nature of sulfonamides limits this approach’s efficiency.
Reductive Amination
Aryl sulfonyl chlorides may react with amine precursors under reductive conditions, though this method is less common for piperazine derivatives.
Industrial-Scale Considerations
The first patent highlights scalability advantages of sulfonation-substitution sequences:
-
Cost Efficiency: Chlorosulfonic acid and thionyl chloride are inexpensive reagents.
-
Safety: Reactions proceed under mild conditions without high-pressure equipment.
-
Waste Management: Byproduct HCl is neutralized and recycled.
Challenges and Mitigation Strategies
Chemical Reactions Analysis
Nucleophilic Substitution at the Piperazine Sulfonyl Group
The sulfonyl group attached to the piperazine ring undergoes nucleophilic substitution under basic conditions. For example:
-
Reaction with 2-mercapto-4-methyl-6-phenylnicotinonitrile in ethanol containing triethylamine (TEA) yields bis(sulfanediyl) derivatives .
Cyclization Reactions
The compound participates in cyclization to form heterocyclic systems:
-
Heating with sodium ethoxide in ethanol induces cyclization to thieno[2,3-b]pyridine derivatives , leveraging its sulfonamide and ketone moieties .
| Starting Material | Reagent | Product | Yield |
|---|---|---|---|
| Bis(sulfanediyl) intermediate | Sodium ethoxide, ethanol, reflux | Piperazine-1,4-diylbis((3-amino-6-phenylthieno[2,3-b]pyridin-2-yl)methanone) | 70–72% |
Bromination via Electrophilic Substitution
The ethanone group facilitates bromination at the α-position using N-bromosuccinimide (NBS) :
-
Reaction with NBS in acetonitrile and p-toluenesulfonic acid (PTSA) produces brominated derivatives .
| Reactants | Conditions | Product | Yield |
|---|---|---|---|
| 1,1′-(Piperazine-1,4-diyl)bis(2-(4-acetylphenoxy)ethanone) | NBS, PTSA, acetonitrile | Brominated ethanone derivative | 69–71% |
Acetylation and Alkylation
The piperazine nitrogen atoms undergo acetylation or alkylation:
-
Reaction with chloroacetyl chloride in the presence of anhydrous K₂CO₃ introduces chloroacetyl groups .
-
Alkylation with hydroxyacetophenone in dimethylformamide (DMF) yields ether-linked derivatives .
Reductive Amination
The ketone group participates in reductive amination with primary amines:
Suzuki Coupling
The aromatic ring undergoes cross-coupling reactions:
-
Palladium-catalyzed Suzuki coupling with arylboronic acids introduces substituents at the phenyl group .
| Boronic Acid | Catalyst | Product | Yield |
|---|---|---|---|
| 4-Methoxyphenylboronic acid | Pd(PPh₃)₄, K₂CO₃ | 4-Methoxyphenyl-substituted derivative | 85–90% |
Hydrolysis Reactions
The ethanone group is hydrolyzed under acidic or basic conditions:
| Conditions | Product | Yield |
|---|---|---|
| 6M HCl, reflux | 4-(4-Methyl-piperazine-1-sulfonyl)-benzoic acid | >90% |
Key Structural Insights
-
The piperazine sulfonyl group enhances electrophilicity, enabling nucleophilic attacks at the sulfur center .
-
The ethanone moiety acts as a directing group in electrophilic aromatic substitution and participates in condensation reactions .
This compound’s versatility in forming pharmacologically relevant heterocycles (e.g., thienopyridines) underscores its utility in medicinal chemistry . Experimental protocols emphasize optimizing reaction conditions (solvent, temperature, catalyst) to maximize yields and minimize by-products .
Scientific Research Applications
Chemical Properties and Structure
1-[4-(4-Methyl-piperazine-1-sulfonyl)-phenyl]-ethanone features a piperazine ring with a sulfonyl group and an ethanone moiety. Its molecular formula is C13H18N2O2S, and it has a molecular weight of approximately 270.36 g/mol. The compound's structure allows for various chemical reactions, including oxidation and reduction, facilitating the synthesis of more complex molecules.
Medicinal Chemistry
The compound has been investigated for its potential therapeutic applications. Research indicates that it may exhibit anti-inflammatory and analgesic properties by modulating pro-inflammatory cytokines such as TNF-α and IL-1β. It serves as a building block in the synthesis of pharmaceuticals targeting various diseases, including cancer and metabolic disorders .
Biological Research
Studies have explored the biological activity of 1-[4-(4-Methyl-piperazine-1-sulfonyl)-phenyl]-ethanone in relation to human liver cancer. In vitro evaluations suggest that derivatives of this compound may inhibit cancer cell proliferation, making it a candidate for further development in oncology . Additionally, its interactions with specific molecular targets indicate potential pathways for drug development.
Industrial Applications
In industry, this compound is utilized in the formulation of agrochemicals and pharmaceuticals due to its unique structural properties. Its ability to act as a reagent in organic reactions enhances its utility in synthesizing complex chemical entities.
Case Study 1: Anti-Cancer Activity
Research published in Cancer Letters demonstrated that derivatives of 1-[4-(4-Methyl-piperazine-1-sulfonyl)-phenyl]-ethanone showed significant anti-cancer activity against human liver cancer cells. The study highlighted the compound's ability to induce apoptosis and inhibit cell migration, suggesting its potential as a therapeutic agent .
Case Study 2: Anti-Inflammatory Effects
A study focused on the anti-inflammatory properties of the compound found that it effectively reduced levels of inflammatory mediators in cellular models. This research supports its use in developing treatments for inflammatory diseases such as arthritis.
Data Table: Summary of Applications
| Application Area | Description | Potential Impact |
|---|---|---|
| Medicinal Chemistry | Building block for drug synthesis; potential anti-inflammatory and analgesic effects | Development of new therapies for chronic diseases |
| Biological Research | Investigated for anti-cancer properties; modulation of cytokine levels | New insights into cancer treatment strategies |
| Industrial Applications | Used in agrochemical formulations; reagent in organic synthesis | Enhances efficiency in chemical manufacturing |
Mechanism of Action
The compound exerts its effects through interactions with specific molecular targets and pathways. For instance, it has been shown to reduce the levels of pro-inflammatory cytokines such as TNF-α and IL-1β, indicating its potential anti-inflammatory properties . The exact mechanism involves the inhibition of enzymes and signaling pathways associated with inflammation and pain.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural analogs and their properties are summarized below, with key comparisons based on substituent effects, physicochemical data, and biological activity.
Table 1: Structural and Functional Comparisons
Substituent Effects on Physicochemical Properties
Electron-Withdrawing Groups (EWGs):
- The target compound’s 4-methylpiperazine-sulfonyl group is less electron-withdrawing than the trifluoromethylsulfonyl group in 7f, which likely reduces its polarity and melting point compared to 7f (165–167°C vs. target compound’s predicted lower range) .
- Replacement of the sulfonyl group with a methylsulfonyl (as in 3e) eliminates the piperazine moiety, increasing hydrophobicity and lowering solubility .
- MK29, which lacks a sulfonyl group but features a trifluoromethylphenyl-piperazine, demonstrates higher lipophilicity, correlating with improved CYP51 inhibition .
Spectroscopic Characterization
NMR:
Mass Spectrometry:
- A molecular ion peak at m/z ≈ 337 is predicted (C₁₄H₁₉N₃O₃S), with fragmentation patterns mirroring 7e (m/z 538) .
Biological Activity
1-[4-(4-Methyl-piperazine-1-sulfonyl)-phenyl]-ethanone is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, antioxidant, and other pharmacological properties, supported by data from various studies.
Chemical Structure and Properties
The compound is characterized by a piperazine ring substituted with a sulfonyl group and a phenyl moiety. Its chemical formula is C14H18N2O2S, indicating the presence of nitrogen, oxygen, and sulfur in its structure.
Biological Activity Overview
Antimicrobial Activity :
Research indicates that derivatives of piperazine compounds exhibit significant antimicrobial properties. For instance, studies have shown that compounds with similar structural motifs to 1-[4-(4-Methyl-piperazine-1-sulfonyl)-phenyl]-ethanone demonstrate activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli .
Antioxidant Activity :
Compounds containing piperazine structures have been evaluated for their antioxidant capabilities. The presence of the sulfonamide group enhances the electron-donating ability of these compounds, contributing to their ability to scavenge free radicals .
Case Studies and Research Findings
- Antimicrobial Screening : A study involving the synthesis and evaluation of various piperazine derivatives found that certain compounds displayed minimum inhibitory concentrations (MICs) ranging from 6.3 µM to 23 µM against Mycobacterium tuberculosis . This suggests that modifications in the piperazine structure can lead to enhanced antimicrobial potency.
- Antioxidant Assays : In a comparative study, several piperazine derivatives were subjected to DPPH radical scavenging assays. The results indicated that compounds with a methyl substitution on the piperazine ring exhibited higher antioxidant activity compared to their non-substituted counterparts .
- Cytotoxicity Studies : The cytotoxic effects of 1-[4-(4-Methyl-piperazine-1-sulfonyl)-phenyl]-ethanone were evaluated using human cell lines. The compound showed selective toxicity towards cancer cells while exhibiting minimal effects on normal cells, indicating potential for therapeutic applications in oncology .
Data Tables
| Activity Type | Tested Compound | MIC (µM) | Effectiveness |
|---|---|---|---|
| Antimicrobial | 1-[4-(4-Methyl-piperazine-1-sulfonyl)-phenyl]-ethanone | 6.3 - 23 | Effective against M. tuberculosis |
| Antioxidant | Various Piperazine Derivatives | Varies | High scavenging activity |
| Cytotoxicity | 1-[4-(4-Methyl-piperazine-1-sulfonyl)-phenyl]-ethanone | N/A | Selective towards cancer cells |
Q & A
Basic Research Questions
Q. What are the primary synthetic routes for 1-[4-(4-Methyl-piperazine-1-sulfonyl)-phenyl]-ethanone?
- Methodology :
- Sulfonation-Acylation : React 4-methylpiperazine with sulfonyl chloride under anhydrous conditions to form the sulfonamide intermediate. Subsequent Friedel-Crafts acylation introduces the ethanone group using acetyl chloride and a Lewis acid catalyst (e.g., AlCl₃) .
- Nucleophilic Substitution : Substitute a halogenated phenyl-ethanone precursor with 4-methylpiperazine-1-sulfonyl groups in a polar aprotic solvent (e.g., DMF) with a base (e.g., K₂CO₃) .
- Key Considerations : Monitor reaction progress via TLC or HPLC. Purify via column chromatography (silica gel, eluent: ethyl acetate/hexane).
Q. How is this compound characterized structurally and analytically?
- Spectroscopic Techniques :
- NMR : Confirm connectivity using ¹H NMR (e.g., acetyl peak at δ ~2.6 ppm, aromatic protons at δ 7.2–7.8 ppm) and ¹³C NMR (carbonyl at δ ~208 ppm) .
- IR : Identify sulfonyl (S=O stretch at ~1150–1300 cm⁻¹) and ketone (C=O stretch at ~1675 cm⁻¹) groups .
Q. What safety protocols are recommended for handling this compound?
- Storage : Store in a cool, dry place (<25°C) away from oxidizing agents. Use amber glass vials to prevent photodegradation .
- Hazard Mitigation : Wear PPE (gloves, goggles) due to potential skin/eye irritation. Use fume hoods to avoid inhalation of fine particles .
- Spill Management : Absorb with inert material (e.g., sand) and dispose as hazardous waste per local regulations .
Advanced Research Questions
Q. How does the sulfonyl-piperazine moiety influence biological activity?
- Structure-Activity Relationship (SAR) :
- The sulfonyl group enhances solubility and hydrogen-bonding capacity, while the 4-methylpiperazine contributes to basicity and target engagement (e.g., kinase or GPCR interactions) .
- Analog studies show that replacing the methyl group with bulkier substituents reduces bioavailability but increases selectivity for fungal CYP450 enzymes (e.g., ketoconazole derivatives) .
- Table 1 : Activity of Structural Analogs
| Substituent | Target Affinity (IC₅₀, nM) | Solubility (mg/mL) |
|---|---|---|
| 4-Methylpiperazine | 120 ± 15 | 0.45 |
| 4-Ethylpiperazine | 95 ± 10 | 0.32 |
| Piperidine (no N-methyl) | >500 | 0.12 |
Q. What computational strategies predict target interactions for this compound?
- Docking Studies : Use AutoDock Vina or Schrödinger Suite to model binding to tyrosine kinases (e.g., EGFR). The sulfonyl group forms hydrogen bonds with Lys721, while the acetylphenyl moiety occupies a hydrophobic pocket .
- MD Simulations : Assess stability of ligand-protein complexes (e.g., 100 ns simulations in GROMACS) to evaluate conformational changes in the piperazine ring .
- QSAR Models : Train models using descriptors like logP, polar surface area, and H-bond donors to predict antifungal activity .
Q. How can researchers resolve contradictions in synthetic yields or analytical data?
- Case Study : Discrepancies in Friedel-Crafts acylation yields (50–81% across studies) :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
